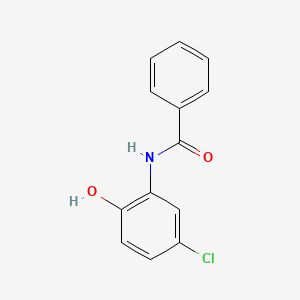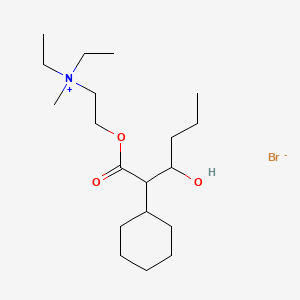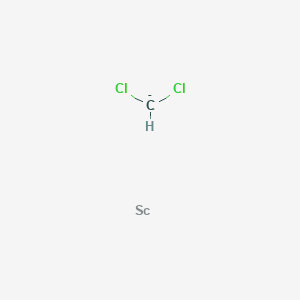
Dichloromethane;scandium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloromethane: It is widely used as a solvent in various industrial applications due to its ability to dissolve a wide range of organic compounds . Scandium is a rare earth metal that is often found in nature alongside yttrium and lanthanides. It is highly valued for its applications in electronics, laser research, and metallurgy .
Preparation Methods
Dichloromethane: is typically produced by the chlorination of methane. This process involves the reaction of methane with chlorine gas at high temperatures, resulting in the formation of dichloromethane along with other chlorinated methane derivatives .
Scandium: is usually extracted from ores such as thortveitite, euxenite, and gadolinite. The extraction process often involves solvent extraction techniques, where scandium is separated from other rare earth elements using selective organic reagents .
Chemical Reactions Analysis
Dichloromethane: undergoes various chemical reactions, including:
Oxidation: Dichloromethane can be oxidized to form carbon dioxide and hydrogen chloride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: Dichloromethane can be hydrolyzed in the presence of water to form methanol and hydrogen chloride.
Scandium: participates in several types of reactions, such as:
Complexation: Scandium forms complexes with various ligands, which is useful in catalysis and material science.
Redox Reactions: Scandium can undergo redox reactions, where it changes its oxidation state.
Scientific Research Applications
Dichloromethane: is extensively used as a solvent in chemical research, particularly in the extraction and purification of organic compounds. It is also used in the pharmaceutical industry for drug formulation and in the production of polymers and resins .
Scandium: has numerous applications in scientific research, including:
Laser Research: High-purity scandium oxides are used in laser research due to their unique optical properties.
Electronics: Scandium is used in the production of high-performance electronic devices.
Metallurgy: Scandium is added to aluminum alloys to improve their strength and durability.
Mechanism of Action
Dichloromethane: acts primarily as a solvent, dissolving various organic compounds by disrupting intermolecular forces. Its volatility also makes it useful in processes where rapid evaporation is required .
Scandium: exerts its effects through its ability to form stable complexes with various ligands. These complexes can act as catalysts in chemical reactions, facilitating the transformation of reactants into products .
Comparison with Similar Compounds
Dichloromethane: is similar to other chlorinated solvents such as chloroform and carbon tetrachloride. it is less toxic and has a lower boiling point, making it more suitable for certain applications .
Scandium: is often compared to other rare earth metals like yttrium and lanthanides. Its unique properties, such as its ability to form stable complexes and its high melting point, make it particularly valuable in specialized applications .
Properties
CAS No. |
102835-08-5 |
|---|---|
Molecular Formula |
CHCl2Sc- |
Molecular Weight |
128.88 g/mol |
IUPAC Name |
dichloromethane;scandium |
InChI |
InChI=1S/CHCl2.Sc/c2-1-3;/h1H;/q-1; |
InChI Key |
CJHHHCREFPOZRV-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](Cl)Cl.[Sc] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


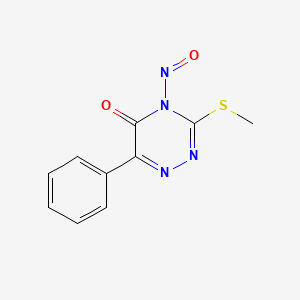
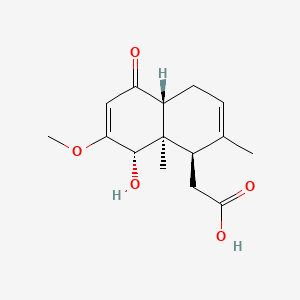
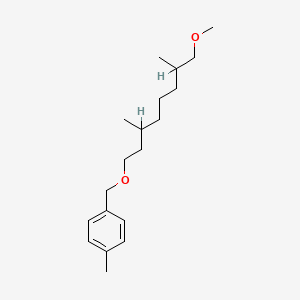
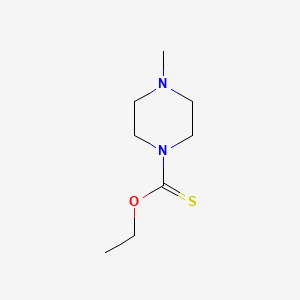
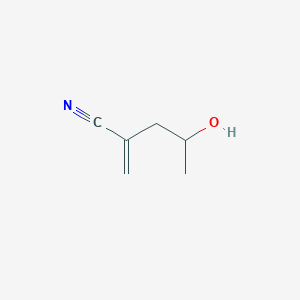
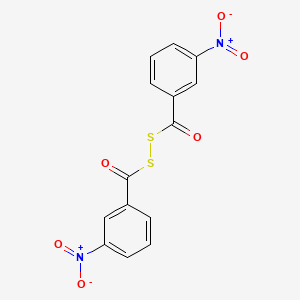
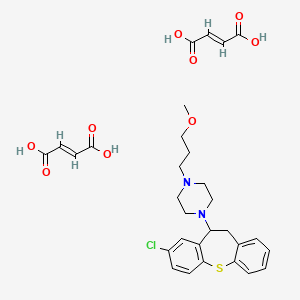
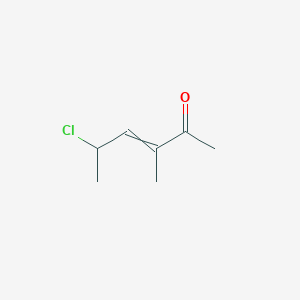
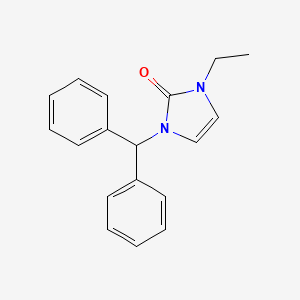
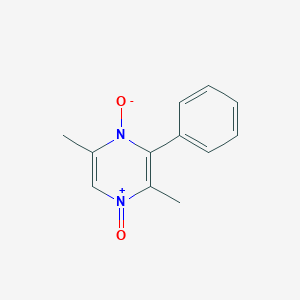
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)

